DPC-684 Retains Near-Full Potency Against the D30N HIV Protease Mutation, Unlike Many Marketed PIs
DPC-684 demonstrates no loss in potency toward recombinant mutant HIV-1 bearing the D30N protease mutation [1]. This contrasts sharply with the behavior of several approved protease inhibitors, where D30N is a well-characterized resistance mutation conferring significant potency reductions. For example, nelfinavir, which selects for D30N in clinical settings, shows substantial loss of activity against this variant [2].
| Evidence Dimension | Potency retention against D30N HIV-1 protease mutant |
|---|---|
| Target Compound Data | No loss in potency (≤1-fold change in IC90) |
| Comparator Or Baseline | Nelfinavir: IC50 increases from ~2-10 nM (wild-type) to >100 nM (D30N-containing mutants) [2] |
| Quantified Difference | DPC-684: <1-fold loss; Nelfinavir: >10-fold loss |
| Conditions | Recombinant HIV-1 protease with single D30N amino acid substitution; enzymatic inhibition assay |
Why This Matters
This differential retention of potency against D30N enables researchers to use DPC-684 as a control compound when dissecting resistance pathways that are insensitive to first-generation PIs, or as a backbone for designing inhibitors with improved resistance profiles.
- [1] Kaltenbach RF 3rd, Trainor G, Getman D, Harris G, Garber S, Cordova B, Bacheler L, Jeffrey S, Logue K, Cawood P, Klabe R, Diamond S, Davies M, Saye J, Jona J, Erickson-Viitanen S. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants. Antimicrob Agents Chemother. 2001 Nov;45(11):3021-8. View Source
- [2] Patrick AK, Duran M, Cao Y, Shugarts D, Keller MR, Mazabel E, Knowles M, Chapman S, Kuritzkes DR, Markowitz M. Genotypic and phenotypic characterization of human immunodeficiency virus type 1 variants isolated from patients treated with the protease inhibitor nelfinavir. Antimicrob Agents Chemother. 1998 Oct;42(10):2637-44. View Source
